4-(Chloromethyl)-1-fluoro-2-iodobenzene
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Spectroscopic Studies
4-(Chloromethyl)-1-fluoro-2-iodobenzene, also known as 1-(chloromethyl)-4-fluorobenzene, has been studied for its infrared (IR) and Raman spectral properties in the liquid state. These studies provide insights into the molecular symmetry and vibrational modes of the compound, which are essential in understanding its chemical behavior and properties (Seth-Paul & Shino, 1975).
Electrophilic Fluorination
This compound plays a significant role as an electrophilic fluorinating agent. It is highly valuable for various functionalizations in organic chemistry, particularly in the selective and effective iodination, bromination, chlorination, nitration, and thiocyanation of a range of organic compounds (Stavber & Zupan, 2005).
Photodissociation Studies
Photodissociation channels in halobenzenes, including derivatives of 1-fluoro-2-iodobenzene, have been examined. These studies help in understanding the excited state properties and the dissociation mechanisms of these compounds, which are fundamental in photochemistry (Liu, Persson, & Lunell, 2004).
Chemical Synthesis
The compound has applications in chemical synthesis, such as in the preparation of other complex organic molecules. It serves as an intermediate or a reagent in various synthetic processes, contributing to the development of new compounds and materials (Xiang-li, 2013).
Medicinal Chemistry
In the field of medicinal chemistry, 4-(Chloromethyl)-1-fluoro-2-iodobenzene is utilized in the development and synthesis of biologically active compounds. Its reactivity and functionalization capabilities enable the creation of novel molecules with potential therapeutic applications (Bock et al., 1969).
Green Chemistry
This chemical is also used in exploring greener approaches in organic chemistry. For instance, it's used in direct electrophilic fluorination of carbonyl compounds under environmentally friendly conditions, promoting sustainable chemical practices (Stavber & Stavber, 2010).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible improvements to the synthesis process.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWUNNQWPCJZFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-fluoro-2-iodobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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